(-)-MuscarineChloride
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
MUSCARINE ACTS ALMOST EXCLUSIVELY AT MUSCARINIC RECEPTOR SITES... MUSCARINIC ALKALOIDS STIMULATE SMOOTH MUSCLES OF INTESTINAL TRACT... THE TONE & MOTILITY OF URETERS, URINARY BLADDER, GALLBLADDER, & BILIARY DUCTS ARE...ENHANCED... MUSCARINE.../IS/ POTENT DIAPHORETIC.../AGENT/. /MUSCARINE/ ...ON SYSTEMIC ADMIN IT SOMEWHAT MORE FAITHFULLY SIMULATES PARASYMPATHETIC STIMULATION THAN DOES THE REAL PARASYMPATHETIC NEUROHUMOR, ACETYLCHOLINE. BECAUSE OF THIS & BECAUSE OF ITS TEMPORAL PRIORITY, MUSCARINE HAS BEEN A TIME-HONORED PROTOTYPE OF PARASYMPATHOMIMETICS, & THE NEUROEFFECTOR ACTIONS OF THE PARASYMPATHOMIMETICS ARE DESIGNATED AS MUSCARINIC ACTIONS. /MUSCARINE/ |
|---|---|
CAS No. |
2936-25-6 |
Molecular Formula |
C9H20ClNO2 |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m1./s1 |
InChI Key |
WUFRNEJYZWHXLC-ZXKHYXLDSA-M |
Isomeric SMILES |
C[C@@H]1[C@H](C[C@@H](O1)C[N+](C)(C)C)O.[Cl-] |
Canonical SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
Color/Form |
STOUT PRISMS FROM ETHANOL + ACETONE |
melting_point |
180-181 °C |
physical_description |
Extremely hygroscopic solid; [Merck Index] |
Pictograms |
Irritant |
solubility |
VERY SOL IN WATER, ETHANOL; SLIGHTLY SOL IN CHLOROFORM, ETHER, ACETONE |
Origin of Product |
United States |
Historical Context of Muscarine Research
Early Isolation and Characterization of Muscarine (B1676868)
Muscarine was first isolated from the fly agaric mushroom, Amanita muscaria, in 1869 by German chemists Oswald Schmiedeberg and Richard Koppe at the University of Tartu. wikipedia.org Their work yielded a potent, deliquescent, syrupy base which they precipitated from a mushroom extract. rsc.org These early samples demonstrated powerful physiological properties, notably the ability to arrest a frog's heart in diastole, an effect that could be antagonized by atropine (B194438). rsc.org
Initial characterization attempts were fraught with difficulty due to the challenge of obtaining a pure substance. In 1875, Harnack, working in the same laboratory, managed to separate choline (B1196258) as the main, less soluble component from the mushroom extract, leaving behind a more active "muscarine" fraction. rsc.org For many years, the true chemical nature of muscarine remained elusive. It wasn't until the advent of more advanced chromatographic methods in the mid-20th century that purer samples could be reliably obtained. researchgate.net In 1954, researchers successfully isolated 260 mg of pure muscarine from 124 kg of mushrooms, which allowed for a more accurate determination of its molecular formula as C₉H₂₀NO₂⁺ for the cation. researchgate.net Early studies had incorrectly suggested a formula of C₈H₁₈NO₂⁺ and erroneously identified degradation products. researchgate.net
Pioneering Structural Elucidation of (+)-Muscarine Chloride
For nearly a century after its discovery, the precise chemical structure of muscarine was a subject of debate. Early hypotheses, such as the one proposed by Harnack and Schmiedeberg, suggested it was a hydrated aldehyde corresponding to choline. rsc.org This was seemingly supported by experiments that created a "synthetic muscarine" from the oxidation of choline. rsc.org
The definitive breakthrough in understanding its structure came in the 1950s. A significant step was the work of Eugster and his colleagues in 1954, who resolved much of the chemistry of the amine. unodc.org The final and conclusive proof of its three-dimensional structure was provided by Franz Jellinek in 1957. wikipedia.org Using X-ray diffraction analysis on crystals of muscarine chloride, Jellinek was able to describe the absolute configuration of the molecule, revealing a five-membered ring structure quite different from the earlier, incorrect proposals. wikipedia.orgmdma.ch This correct structural determination was a pivotal moment, opening the door for detailed pharmacological research into muscarine and structurally related substances. wikipedia.org
Recognition as a Prototype Muscarinic Agonist
Muscarine was the first parasympathomimetic substance ever to be studied and its distinct physiological effects were instrumental in classifying receptors for the neurotransmitter acetylcholine (B1216132). wikipedia.org Researchers observed that acetylcholine's actions could be mimicked by either muscarine or nicotine (B1678760). nih.gov This led to the fundamental distinction between two major types of cholinergic receptors. wikipedia.org
The receptors that were sensitive to muscarine but relatively unresponsive to nicotine were named muscarinic acetylcholine receptors (mAChRs). wikipedia.orgwikipedia.org Conversely, the receptors responsive to nicotine were termed nicotinic acetylcholine receptors (nAChRs). wikipedia.org Muscarine's ability to selectively activate mAChRs made it the prototype agonist for this receptor family. medchemexpress.com These receptors are G protein-coupled receptors and are distinct from the ligand-gated ion channels of the nicotinic family. wikipedia.orgwikipedia.org The discovery that atropine competitively blocks the actions of acetylcholine at these muscarinic sites further solidified this classification. nih.gov This recognition established (+/-)-muscarine chloride as an indispensable pharmacological tool, allowing scientists to selectively probe the muscarinic branch of the cholinergic nervous system. wikipedia.org
Data Tables
Chemical and Physical Properties of (+/-)-Muscarine chloride
| Property | Value |
| Chemical Formula | C₉H₂₀ClNO₂ |
| Molar Mass | 209.71 g/mol |
| Appearance | White solid |
| Synonyms | DL-Muscarin chloride |
| Structure | Racemic mixture of a quaternary ammonium (B1175870) salt containing a tetrahydrofuran (B95107) ring with hydroxyl and methyl substituents. |
Key Figures in Muscarine Research
| Researcher(s) | Contribution | Year |
| Oswald Schmiedeberg & Richard Koppe | First isolation of muscarine from Amanita muscaria. wikipedia.orgrsc.org | 1869 |
| Harnack | Further fractionated muscarine from choline. rsc.org | 1875 |
| Conrad Hans Eugster & Colleagues | Significantly advanced the chemical understanding of muscarine. unodc.org | 1954 |
| Franz Jellinek | Provided the definitive structural elucidation using X-ray crystallography of muscarine chloride. wikipedia.org | 1957 |
Compound Names Mentioned
(+/-)-Muscarine chloride
(+)-Muscarine
Acetylcholine
Atropine
Choline
Nicotine
Stereochemistry and Enantiomeric Considerations of Muscarine
Absolute Configuration and Isomers
Muscarine (B1676868) possesses three chiral centers, which gives rise to a total of eight possible stereoisomers (2³), consisting of four pairs of enantiomers. washington.edu The naturally occurring and most pharmacologically active form is (+)-muscarine. mu.edu.iq The absolute configuration of the enantiomers is a crucial determinant of their biological activity.
The four geometric isomers of muscarine are muscarine, allomuscarine, epimuscarine, and epiallomuscarine. mu.edu.iq Each of these diastereomers can exist as a pair of enantiomers ((+)- and (-)-forms). The three-dimensional structure of muscarine chloride was determined by Franz Jellinek and his colleagues in 1957 using X-ray diffraction analysis, which provided the definitive proof of its structure. wikipedia.org
The IUPAC name for the naturally occurring L-(+)-muscarine is (2S,4R,5S)-(4-hydroxy-5-methyl-tetrahydrofuran-2-ylmethyl)-trimethyl-ammonium. wikipedia.org The specific spatial arrangement of the hydroxyl, methyl, and trimethylaminomethyl groups on the tetrahydrofuran (B95107) ring is paramount to its potent activity at muscarinic acetylcholine (B1216132) receptors.
Table 1: Muscarine Isomers and their Configurations
| Isomer | Absolute Configuration |
| (+)-Muscarine | (2S, 4R, 5S) |
| (-)-Muscarine | (2R, 4S, 5R) |
| (+)-Allomuscarine | (2S, 4R, 5R) |
| (-)-Allomuscarine | (2R, 4S, 5S) |
| (+)-Epimuscarine | (2S, 4S, 5S) |
| (-)-Epimuscarine | (2R, 4R, 5R) |
| (+)-Epiallomuscarine | (2S, 4S, 5R) |
| (-)-Epiallomuscarine | (2R, 4R, 5S) |
Stereoselectivity in Muscarinic Activity
The interaction between muscarine and its receptors is highly stereoselective, meaning that the different stereoisomers exhibit significantly different affinities and efficacies. The muscarinic acetylcholine receptors, which are G-protein coupled receptors, possess a chiral binding site that preferentially recognizes the specific three-dimensional structure of (+)-muscarine. mu.edu.iqgithub.io
Research has consistently demonstrated that the muscarinic activity resides almost exclusively in the (+)-enantiomer. mu.edu.iq This high degree of stereoselectivity is a hallmark of the muscarinic receptor. mu.edu.iq For instance, the l(+)-cis enantiomer of 2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide, a muscarinic agonist, is approximately 100 times more potent than its d(-)-cis enantiomer. acs.org This stark difference in activity underscores the precise stereochemical requirements for effective binding and activation of the receptor.
Studies on various muscarinic agonists have revealed that the (S) configuration at the carbon atom corresponding to the β-carbon of acetylcholine generally leads to more potent compounds with high ratios of activity between the (S) and (R) isomers. mu.edu.iq This highlights the stringent stereochemical demands of the muscarinic receptor binding site. nih.gov The stereoselectivity can also vary between different muscarinic receptor subtypes (M1, M2, M3, M4, and M5), with some subtypes exhibiting greater stereochemical preference than others. nih.govnih.gov For example, the enantiomers of phenglutarimide (B1680306) showed extremely high stereoselectivity, with the (+)-S-enantiomer being up to 6000-fold more affine, particularly at M1 receptors. nih.gov
Enantiomeric Purity and Control in Synthesis
Given the profound difference in biological activity between the enantiomers of muscarine, achieving high enantiomeric purity is a critical aspect of its chemical synthesis. Enantioselective synthesis, also known as asymmetric synthesis, is employed to produce the desired enantiomer in excess over the other. wikipedia.org This is crucial for developing pharmacologically active agents and for accurately studying their biological effects without the confounding influence of the less active or inactive enantiomer.
Several strategies have been developed for the enantioselective synthesis of muscarine and its analogues. thieme-connect.comresearchgate.netelsevierpure.com These methods often involve the use of chiral starting materials, chiral auxiliaries, or chiral catalysts to control the stereochemical outcome of the reactions. wikipedia.org
Key transformations in the enantioselective synthesis of muscarine alkaloids include:
Asymmetric Dihydroxylation: This reaction, often employing Sharpless asymmetric dihydroxylation, is used to introduce two adjacent stereocenters with a high degree of enantioselectivity. researchgate.netthieme-connect.comresearchgate.net
Regioselective Epoxide Ring Opening: This allows for the controlled introduction of functional groups at specific positions. researchgate.net
Intramolecular SN2 Cyclization: This step is often used to form the tetrahydrofuran ring with the desired stereochemistry. researchgate.net
Chiral Pool Synthesis: This approach utilizes readily available chiral molecules, such as (R)-O-benzylglycidol or ethyl lactate, as starting materials to build the target molecule. elsevierpure.comnih.govnih.gov
The enantiomeric excess (ee), a measure of the purity of the desired enantiomer, is a critical parameter in these syntheses. thieme-connect.com Various analytical techniques, such as chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents, are used to determine the enantiomeric purity of the synthesized compounds. researchgate.netepa.govacs.org The development of efficient and highly enantioselective synthetic routes is an ongoing area of research, driven by the need for pure enantiomers for pharmacological studies and potential therapeutic applications. thieme-connect.comresearchgate.netthieme-connect.com
Synthetic Methodologies for +/ Muscarine Chloride and Analogs
Total Synthesis Approaches
Total synthesis provides a means to construct the muscarine (B1676868) molecule from simple, achiral starting materials or from precursors in the chiral pool. These approaches allow for the precise control of stereochemistry, which is crucial for the biological activity of muscarine.
Chemoenzymatic Synthetic Routes
Chemoenzymatic strategies leverage the high selectivity of enzymes for certain transformations, often to introduce chirality or resolve racemic mixtures. These methods combine enzymatic reactions with traditional organic synthesis to achieve efficient and stereoselective routes to muscarine and its stereoisomers. acs.orgresearchgate.net
One notable approach involves the use of lipase-catalyzed resolutions. For instance, lipase (B570770) PS from Pseudomonas cepacia has been used to resolve racemic butyrates, which are key intermediates in the synthesis of muscarinic antagonists. researchgate.net Similarly, alcohol dehydrogenases have been employed for the stereoselective reduction of carbonyl compounds, providing access to chiral building blocks for the synthesis of muscarine stereoisomers. researchgate.net A chemoenzymatic procedure has also been reported for a non-stereospecific synthesis of muscarine. psu.edu The use of enzymes can offer advantages in terms of mild reaction conditions and high enantiomeric purity of the products. researchgate.netnih.gov
Chiral Pool-Based Syntheses (e.g., from L-rhamnose, S-(-)-ethyl lactate)
The chiral pool provides readily available and enantiomerically pure starting materials, such as carbohydrates and amino acids, for the synthesis of complex molecules like muscarine.
| Starting Material | Key Steps | Final Product | Reference |
| S-(-)-Ethyl lactate | Protection, DIBAL reduction, Zn-mediated allylation, Iodocyclization, Amination | (+)-Muscarine | cdnsciencepub.comwikipedia.org |
| L-Rhamnose | Seven-step synthesis without protecting groups | (+)-Muscarine tosylate | rsc.org |
Zinc-Mediated Allylation in Muscarine Synthesis
Zinc-mediated allylation has proven to be a valuable tool in the synthesis of muscarine. cdnsciencepub.comchempedia.info This reaction allows for the formation of a key carbon-carbon bond with control over the stereochemistry. In the synthesis of (+)-muscarine from S-(-)-ethyl lactate, the treatment of a chiral α-alkoxy aldehyde with allyl bromide and zinc powder in an aqueous medium is a crucial step. cdnsciencepub.com This reaction proceeds with a notable reversal of chelation-control stereoselectivity compared to the same reaction in organic solvents, leading to the desired anti-diastereomer as the major product. cdnsciencepub.com This aqueous organometallic-type reaction highlights the potential for "green chemistry" approaches in complex molecule synthesis. researchgate.netbac-lac.gc.ca
The diastereoselectivity of the zinc-mediated allylation can be influenced by the choice of protecting group on the α-hydroxyl group. chempedia.info This observation was key to the strategic design of the total synthesis of (+)-muscarine. chempedia.info
Stereospecific and Diastereoselective Syntheses
Achieving the correct stereochemistry is paramount in muscarine synthesis, as different stereoisomers exhibit varying biological activities. Several stereospecific and diastereoselective synthetic routes have been developed.
One stereospecific synthesis of (+)-muscarine starts from D-mannitol. rsc.org Key steps include an acid-catalyzed cyclization to form a 2,5-anhydro-D-glucitol derivative, which is then converted to a dianhydro-D-allitol intermediate. rsc.org Subsequent reduction and functional group manipulation yield (+)-muscarine. rsc.org
Another approach utilizes D-glucose as a chiral precursor for the stereospecific synthesis of (-)-allo-muscarine and (+)-epiallo-muscarine. researchgate.net These syntheses rely on the stereospecific cyclization of sulfonylated glucofuranose derivatives into 2,5-anhydrides. researchgate.net
Diastereoselective addition of Grignard reagents to α-benzyloxy aldehydes in the presence of ZnBr2 has been shown to produce vicinal syn-diol derivatives with high selectivity, a transformation relevant to muscarine synthesis. researchgate.net Furthermore, the photochemical ring expansion of a cyclobutanone (B123998) has been employed as a key step in the total synthesis of racemic muscarine and allo-muscarine. researchgate.net
Design and Synthesis of Muscarine Analogs and Derivatives
The development of muscarine analogs and derivatives is driven by the desire to create compounds with improved selectivity for specific muscarinic acetylcholine (B1216132) receptor subtypes. This can lead to more targeted therapeutic agents with fewer side effects.
The design of these analogs often involves modifying the core structure of muscarine or replacing parts of the molecule with other functional groups. nih.govnih.gov For example, ether analogs of muscarine have been synthesized as potent and selective M2 muscarinic receptor antagonists. nih.gov In another study, various tetra(ethylene glycol) derivatives with different heterocyclic termini were prepared and evaluated for their binding and activity at muscarinic receptor subtypes. nih.gov
Scaffold-Hopping Approaches
Scaffold hopping is a medicinal chemistry strategy aimed at discovering structurally novel compounds by replacing the central core (scaffold) of a known active molecule while maintaining its biological activity. uniroma1.itnih.gov This approach is used to improve properties such as potency, selectivity, and pharmacokinetic profiles, or to find patentable new chemical entities. uniroma1.it
In the context of muscarinic receptor ligands, scaffold hopping can lead to the discovery of new chemotypes with desirable pharmacological properties. acs.org For instance, a rationalized scaffold-hopping approach led to the discovery of novel pyrazole-based M1 positive allosteric modulators (PAMs). acs.org This involved replacing a part of an existing M1 PAM with a pyrazole (B372694) ring, which offered new opportunities for structure-activity relationship (SAR) studies and resulted in compounds with improved sp3 character, a feature often associated with better pharmaceutical properties. acs.orgacs.org
Computational methods can aid in scaffold hopping by identifying new cores that can maintain the essential three-dimensional arrangement of key functional groups required for binding to the target receptor. uniroma1.it The goal is to design molecules that are structurally different but present a similar pharmacophore to the original ligand. chemrxiv.org
Functionalized Congener Design
The design of functionalized congeners represents a strategic approach in medicinal chemistry to explore the structure-activity relationships of a pharmacophore. This methodology involves the introduction of a chemically functionalized chain at a position on the core molecule that is presumed to be less critical for its primary biological activity. researchgate.net This approach has been applied to the development of analogs for various G protein-coupled receptors, including muscarinic acetylcholine receptors. researchgate.net The goal is often to probe the receptor's binding site, develop ligands for affinity chromatography, or create fluorescent probes. nih.govbiu.ac.il
In the context of muscarinic antagonists, this design strategy has been employed to create derivatives of molecules like pirenzepine (B46924) and telenzepine. For pirenzepine, researchers have synthesized analogs by introducing functionalized side chains at various points on the molecule. nih.gov These modifications included the synthesis of 9-(hydroxymethyl)pirenzepine, 8-(methylthio)pirenzepine, and a series of 8-aminosulfonyl derivatives. nih.gov Another series of analogs was created by substituting the 4-position of the piperazine (B1678402) ring using 4-desmethylpirenzepine as the starting material. nih.gov The affinity of these new compounds was found to be dependent on the length of the attached aminoalkyl chains; longer chains of 7-10 carbons resulted in potency similar to pirenzepine at m1 receptors, though with a loss of selectivity. nih.gov
A similar strategy was applied to telenzepine, an M1-selective antagonist, where an n-decylamino derivative was created to produce a fluorescent conjugate. biu.ac.il The functionalized congener approach serves as a valuable tool for systematically modifying a lead compound to understand its interaction with its biological target better. researchgate.netmdpi.com
Table 1: Examples of Functionalized Pirenzepine Analogs
| Parent Compound | Position of Substitution | Substituent | Reference |
|---|---|---|---|
| Pirenzepine | 9 | -CH₂OH | nih.gov |
| Pirenzepine | 8 | -S(CH₃) | nih.gov |
| Pirenzepine | 8 | -SO₂NH₂ Derivatives | nih.gov |
| Pirenzepine | Piperazine N-4 | Aminoalkyl chains | nih.gov |
Oxolane Ring Derivatives
The oxolane (tetrahydrofuran) ring is a core structural feature of muscarine. Synthetic efforts have focused on creating derivatives by modifying this ring system to produce novel analogs with potential biological activity.
One prominent synthetic route utilizes commercially available 2-deoxy-D-ribose as the starting material. mdpi.comnih.gov This approach involves an initial reduction and subsequent acid-catalyzed dehydration and cyclization to form the key intermediate, (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. mdpi.comnih.gov This intermediate is then converted to a monotosyl derivative. The final step is a quaternization reaction of this tosylate with various aliphatic and aromatic amines, which yields a series of new muscarine-type derivatives. mdpi.comnih.gov These analogs all feature a quaternary nitrogen atom and a hydroxyl group attached to the oxolane ring, mimicking the key functional groups of muscarine itself. mdpi.comnih.gov The structures of these synthesized compounds have been confirmed using NMR, MS, and IR analyses. mdpi.comnih.gov Furthermore, X-ray crystallography of a pyridinium (B92312) derivative confirmed that the conformation of the oxolane ring is highly similar to that found in naturally occurring muscarine. mdpi.comnih.gov
Another methodology for producing oxolane ring derivatives of muscarine starts from readily available tetrahydrofuryl diols. clockss.org This method involves the mesylation of the diols, followed by a nucleophilic displacement reaction with selected amines. clockss.org The displacement of a primary mesylate proceeds smoothly, while the displacement of a secondary mesylate has been observed to occur in lower yields. clockss.org This synthetic strategy provides access to a different set of novel muscarine analogs by building upon the core tetrahydrofuran (B95107) structure. clockss.org
Table 2: Synthesis of Muscarine-Type Oxolane Derivatives from 2-Deoxy-D-Ribose
| Step | Description | Key Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | Reduction & Cyclization | Acidic aqueous solution | (2R,3S)-2-(hydroxymethyl)oxolan-3-ol | mdpi.comnih.gov |
| 2 | Tosylation | Tosyl chloride | Monotosyl derivative | mdpi.comnih.gov |
| 3 | Quaternization | Various amines | Muscarine-type derivatives | mdpi.comnih.gov |
Table 3: List of Compound Names
| Compound Name |
|---|
| (+/-)-Muscarine chloride |
| Pirenzepine |
| Telenzepine |
| 9-(Hydroxymethyl)pirenzepine |
| 8-(Methylthio)pirenzepine |
| 4-Desmethylpirenzepine |
| 2-Deoxy-D-ribose |
Pharmacology of +/ Muscarine Chloride at Muscarinic Acetylcholine Receptors
Muscarinic Acetylcholine (B1216132) Receptor Subtypes (M1-M5)
Five distinct subtypes of muscarinic acetylcholine receptors, designated M1 through M5, have been identified. wikipedia.org These subtypes are G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, mediating a vast array of physiological functions. wikipedia.orgphysiology.org The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, while the M2 and M4 subtypes preferentially couple to Gi/o proteins. ed.ac.uk
Muscarinic receptor subtypes exhibit distinct yet overlapping distribution patterns across various tissues and organ systems, which has been characterized in numerous research models, including humans and rodents.
Central Nervous System (CNS): M1 and M4 subtypes are abundantly expressed in the brain and autonomic ganglia. wikipedia.org Specifically, M1 receptors are predominantly found post-synaptically in forebrain regions like the cerebral cortex and hippocampus, where they are involved in higher cognitive processes such as learning and memory. nih.gov The M4 and M5 receptors are also largely confined to the CNS, playing roles in complex responses like memory, arousal, and attention. youtube.com
Cardiovascular System: The heart predominantly expresses M2 receptors, which are crucial for mediating vagal bradycardia. youtube.com However, all five muscarinic receptor subtypes have been detected in the cardiovascular system. physiology.org
Respiratory System: M3 receptors are located in the smooth muscles of the lungs, and their activation leads to bronchoconstriction. wikipedia.org They are also found in nasal and palatal glands, where they stimulate mucus production. youtube.com
Gastrointestinal and Urinary Tracts: The smooth muscles of the gut and bladder contain M3 receptors, which mediate contraction. smolecule.com The detrusor muscle of the bladder, for instance, contains all muscarinic receptor subtypes, with a predominance of M2 and M3 receptors in a roughly 3:1 ratio. nih.gov
Glands: Exocrine glands, including salivary and lacrimal glands, express M1 and M3 receptors, which stimulate secretion. nih.govyoutube.com
Vascular System: The odd-numbered muscarinic receptor subtypes (M1, M3, and M5) are known to mediate endothelium-dependent vasodilation. physiology.org mRNA for all five subtypes has been found in cutaneous, skeletal muscle, and renal interlobar arteries in mice, with the M3 receptor showing the highest expression levels. physiology.org
A summary of the primary locations and functions of the M1-M5 receptor subtypes is presented in the table below.
| Receptor Subtype | Primary Locations | Primary Functions |
| M1 | Central Nervous System (CNS), Autonomic Ganglia, Glands | Excitatory effects, Gastric secretion, Relaxation of lower esophageal sphincter |
| M2 | Heart (Myocardium), Smooth Muscle, Autonomic Nerve Terminals | Vagal bradycardia |
| M3 | Smooth Muscles, Endothelium, Exocrine Glands | Visceral smooth muscle contraction, Glandular secretion, Vasodilation |
| M4 | Central Nervous System (CNS) | Complex CNS responses (memory, arousal, attention) |
| M5 | Central Nervous System (CNS) | Complex CNS responses (memory, arousal, attention) |
This table provides a general overview of the distribution and function of muscarinic receptor subtypes.
(+/-)-Muscarine chloride acts as a non-selective agonist at all five muscarinic receptor subtypes, although it displays varying affinities for each. smolecule.com The structural similarity of the orthosteric binding site across the M1-M5 subtypes makes the development of highly selective orthosteric ligands challenging. nih.govnih.gov Consequently, while muscarine (B1676868) is a potent agonist, it does not significantly differentiate between the receptor subtypes. wikipedia.org The lack of pronounced subtype selectivity is a common feature of many orthosteric muscarinic agonists and antagonists. physiology.org This has led to the exploration of allosteric modulators as a means to achieve greater subtype selectivity. nih.govnih.gov
Mechanisms of Receptor Binding and Activation
As a prototypical agonist, (+/-)-muscarine chloride activates muscarinic receptors by binding to the orthosteric site, the same site recognized by the endogenous ligand, acetylcholine. researchgate.net This binding event induces a conformational change in the receptor protein, leading to the activation of intracellular signaling pathways.
The orthosteric binding pocket of muscarinic receptors is located within the transmembrane domains of the receptor. nih.govresearchgate.net Muscarine, with its five-membered ring structure, mimics the conformation of acetylcholine, allowing it to fit into this binding pocket. wikipedia.org Key interactions occur between the positively charged quaternary ammonium (B1175870) group of muscarine and a conserved aspartate residue in the third transmembrane helix of the receptor. Aromatic residues within the binding pocket also contribute to ligand binding through cation-pi and other non-covalent interactions. While the head groups of various orthosteric ligands occupy overlapping volumes within the binding site, their side chains may adopt different orientations. bohrium.com
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site. nih.gov This binding event can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of orthosteric ligands like muscarine in either a positive or negative manner. nih.govmdpi.com Muscarinic receptors are well-known for being subject to allosteric modulation. vub.be
A common allosteric binding site has been identified in the extracellular vestibule of the receptor, located above the orthosteric binding pocket. nih.govnih.gov This site is less conserved across receptor subtypes compared to the orthosteric site, which allows for the development of subtype-selective allosteric modulators. nih.govvub.be For example, the allosteric modulator LY2119620 recognizes a pre-formed binding site in the extracellular vestibule of the M2 receptor when it is bound to an agonist. vub.be While (+/-)-muscarine chloride itself is an orthosteric agonist, its binding and functional effects can be influenced by allosteric modulators. The interaction is reciprocal, meaning that the binding of an orthosteric ligand like muscarine can also influence the binding of an allosteric modulator. nih.gov
Intracellular Signal Transduction Pathways
The activation of muscarinic receptors by (+/-)-muscarine chloride initiates a cascade of intracellular signaling events that are dependent on the G protein to which the receptor subtype is coupled. ed.ac.uk
M1, M3, and M5 Receptors: These receptors preferentially couple to G proteins of the Gq/11 family. wikipedia.orged.ac.uk Upon activation, Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). wikipedia.orgnih.gov The elevated intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent signaling pathways, leading to cellular responses such as smooth muscle contraction and glandular secretion. youtube.comnih.gov
M2 and M4 Receptors: These receptors are coupled to G proteins of the Gi/o family. ed.ac.uk Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.org The Gβγ subunits of the Gi/o protein can also directly modulate the activity of other effector proteins, such as inwardly rectifying potassium channels, which is the mechanism behind the negative chronotropic effect of M2 receptor activation in the heart. wikipedia.org In some systems, M2 receptor activation has also been shown to negatively modulate the PI3K/AKT/mTORC1 pathway. researchgate.net Research on murine urinary bladder smooth muscle has indicated that both M2 and M3 receptors mediate cholinergic contractions and that the activation of the RhoA-Rho-associated kinase (ROCK) pathway is specifically linked to Gαi signaling. nih.gov
The differential coupling of muscarinic receptor subtypes to distinct G proteins and their subsequent activation of diverse intracellular signaling pathways are fundamental to the wide range of physiological effects mediated by these receptors.
A summary of the signaling pathways for each receptor subtype is provided below.
| Receptor Subtype | Coupled G Protein | Primary Signaling Pathway | Key Second Messengers/Effectors |
| M1, M3, M5 | Gq/11 | Phospholipase C Activation | Inositol trisphosphate (IP3), Diacylglycerol (DAG), Increased intracellular Ca2+ |
| M2, M4 | Gi/o | Adenylyl Cyclase Inhibition | Decreased cyclic AMP (cAMP), Modulation of ion channels (e.g., K+ channels) |
This table outlines the primary signal transduction pathways associated with each muscarinic receptor subtype.
G Protein-Coupling Mechanisms (Gq/11, Gi/Go)
Muscarinic acetylcholine receptors are canonical G protein-coupled receptors (GPCRs), and their activation by an agonist like muscarine leads to the engagement of specific heterotrimeric G proteins. The five mAChR subtypes are broadly categorized into two families based on their primary G protein-coupling preference.
M1, M3, and M5 Receptors: These receptors preferentially couple to G proteins of the Gq/11 family. wikipedia.org Upon activation by muscarine, these receptors catalyze the exchange of GDP for GTP on the α-subunit of Gq/11, leading to the dissociation of the Gαq/11 subunit from the Gβγ dimer. Both components are then free to interact with downstream effector molecules. This coupling is a cornerstone of excitatory muscarinic signaling in various tissues, including smooth muscle and secretory glands. wikipedia.org
M2 and M4 Receptors: These receptors primarily couple to G proteins of the Gi/o family. bms.com Activation of M2 and M4 receptors by muscarine promotes the dissociation of the inhibitory Gαi/o subunit from the Gβγ dimer. The primary role of the activated Gαi/o subunit is to inhibit the enzyme adenylyl cyclase, while the Gβγ subunits can directly modulate the activity of various ion channels. This pathway is characteristic of inhibitory muscarinic responses, such as the slowing of the heart rate.
Second Messenger Systems (Phosphoinositide Hydrolysis, cAMP Modulation)
The activation of G proteins by muscarine initiates the production or inhibition of intracellular second messengers, which amplify and propagate the signal within the cell.
Phosphoinositide Hydrolysis: This pathway is the canonical downstream effect of Gq/11 activation by M1, M3, and M5 receptors. The activated Gαq/11 subunit stimulates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers:
Inositol 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca2+, activates protein kinase C (PKC).
cAMP Modulation: The primary mechanism for cAMP modulation by muscarinic receptors is inhibitory. The activated Gαi/o subunit from M2 and M4 receptors directly inhibits the activity of adenylyl cyclase, the enzyme responsible for converting ATP into cyclic AMP (cAMP). This leads to a decrease in intracellular cAMP levels, which subsequently reduces the activity of cAMP-dependent protein kinase (PKA). However, the regulation of cAMP by mAChRs can be more complex, with some studies showing that under certain conditions, such as via Gβγ subunit activity or coupling to different G protein subtypes, muscarinic activation can paradoxically lead to increases in cAMP. bms.com
Ion Channel Modulation (K+, Ca2+, Cl- channels)
Muscarine, through mAChR activation, exerts profound control over cellular excitability by modulating the activity of various ion channels. These effects can be mediated directly by G protein subunits or indirectly through second messenger signaling pathways.
Potassium (K+) Channels: Muscarinic stimulation can both activate and inhibit K+ channels.
Activation: The Gβγ subunits released from Gi/o-coupled M2 and M4 receptors can directly bind to and activate G protein-coupled inwardly-rectifying K+ (GIRK) channels. This increases K+ efflux, leading to hyperpolarization and inhibition of the cell, a classic mechanism in the heart and certain neurons.
Inhibition: Conversely, activation of Gq/11-coupled receptors can lead to the inhibition of K+ channels, such as the M-type (Kv7) K+ channel. This inhibition reduces K+ efflux, causing depolarization and increasing cellular excitability.
Calcium (Ca2+) Channels: Muscarinic receptors modulate Ca2+ channels primarily through two mechanisms. The Gβγ subunits liberated from Gi/o activation can directly inhibit voltage-gated Ca2+ channels (N-type and P/Q-type), reducing Ca2+ influx and neurotransmitter release at presynaptic terminals. Additionally, the depolarization caused by K+ channel inhibition can indirectly lead to the opening of voltage-gated Ca2+ channels.
Chloride (Cl-) Channels: The increase in intracellular Ca2+ resulting from the Gq/11-PLC-IP3 pathway can activate Ca2+-activated Cl- channels (CaCCs), such as Anoctamin 1 (ANO1). In many cell types, the equilibrium potential for Cl- is more positive than the resting membrane potential, so the opening of these channels leads to Cl- efflux and membrane depolarization.
Table 1: Summary of Ion Channel Modulation by (+/-)-Muscarine Chloride
| Ion Channel | Primary mAChR Subtypes | G Protein Pathway | Mechanism | Functional Outcome |
|---|---|---|---|---|
| GIRK K+ Channel | M2, M4 | Gi/o | Direct activation by Gβγ subunits | Hyperpolarization (Inhibition) |
| M-type (Kv7) K+ Channel | M1, M3 | Gq/11 | Inhibition via second messengers | Depolarization (Excitation) |
| Voltage-Gated Ca2+ Channel | M2, M4 | Gi/o | Direct inhibition by Gβγ subunits | Reduced Ca2+ influx |
| Ca2+-activated Cl- Channel | M1, M3, M5 | Gq/11 | Activation by increased intracellular Ca2+ | Depolarization (Excitation) |
Kinase Pathway Activation (e.g., MAP kinase pathways)
Beyond the classical second messenger systems, muscarinic receptor activation by agonists like muscarine can trigger intracellular kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathway. The activation of the MAPK cascade, particularly the extracellular signal-regulated kinases (ERK1/2), is a key mechanism through which mAChRs can influence long-term cellular processes like gene expression, cell proliferation, and differentiation.
Activation of the MAPK/ERK pathway by mAChRs is complex and can occur through several mechanisms:
Gβγ Subunit-Mediated Activation: The Gβγ dimers released from both Gi/o and Gq/11 proteins can activate signaling intermediates like phosphoinositide 3-kinase (PI3K) and Src family tyrosine kinases, which in turn feed into the MAPK cascade.
PKC-Dependent Activation: Diacylglycerol (DAG) produced via the Gq/11 pathway activates Protein Kinase C (PKC), which can phosphorylate and activate components of the MAPK pathway, such as Raf kinase.
Receptor Tyrosine Kinase (RTK) Transactivation: Muscarinic receptors can induce the transactivation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR). This process can involve G protein-mediated release of EGFR ligands or activation of intracellular tyrosine kinases like Src, which then phosphorylates the EGFR, leading to the recruitment of adaptor proteins and activation of the Ras-Raf-MEK-ERK cascade.
Studies have shown that different mAChR subtypes activate the ERK pathway with varying efficacies, often in the order of M1 > M3 > M2 > M4.
In Vitro Pharmacological Characterization in Specific Biological Systems
The downstream effects of the signaling cascades initiated by (+/-)-muscarine chloride have been extensively characterized in various isolated tissues and cell systems. These studies provide a direct link between receptor activation and physiological response.
Smooth Muscle Contraction Studies (e.g., gastrointestinal, urinary bladder, tracheal, vascular)
A hallmark action of muscarine is its ability to induce contraction in a wide variety of smooth muscle tissues. This response is predominantly mediated by the M3 muscarinic receptor subtype, which couples to the Gq/11-PLC-IP3 pathway.
Gastrointestinal and Urinary Bladder: In isolated strips of ileum, colon, and urinary bladder (detrusor) smooth muscle, muscarine reliably causes concentration-dependent contractions. nih.gov The mechanism involves M3 receptor activation leading to an increase in intracellular Ca2+, which binds to calmodulin. The Ca2+-calmodulin complex then activates myosin light chain kinase (MLCK), leading to phosphorylation of myosin and subsequent cross-bridge cycling and muscle contraction. wikipedia.org While M3 receptors are the primary mediators of direct contraction, the more abundant M2 receptors can contribute by inhibiting sympathetically-induced relaxation (via inhibition of adenylyl cyclase) and potentially sensitizing the contractile apparatus to Ca2+. wikipedia.org
Tracheal (Airway) Smooth Muscle: Muscarine is a potent bronchoconstrictor, causing contraction of airway smooth muscle. This effect is also primarily driven by M3 receptors. Recent studies indicate a role for M2 receptor-mediated potentiation of these contractions, involving Ca2+ influx through L-type Ca2+ channels and activation of Ano1 Ca2+-activated Cl- channels, which further depolarizes the muscle cell.
Vascular Smooth Muscle: The effect of muscarine on vascular tissue is complex. Direct application to vascular smooth muscle can cause vasoconstriction via M3 receptor activation. However, in vessels with an intact endothelium, muscarine typically causes vasodilation. This paradoxical effect occurs because muscarine activates M3 receptors on endothelial cells, stimulating the production and release of nitric oxide (NO), which then diffuses to the underlying smooth muscle cells, causing relaxation. arvojournals.org
Table 2: In Vitro Effects of Muscarine on Smooth Muscle Contraction
| Tissue | Primary Effect | Primary Receptor Subtype | Key Signaling Mechanism |
|---|---|---|---|
| Gastrointestinal (Ileum) | Contraction | M3 | Gq/11 → PLC → IP3 → ↑[Ca2+]i |
| Urinary Bladder (Detrusor) | Contraction | M3 | Gq/11 → PLC → IP3 → ↑[Ca2+]i |
| Tracheal (Airway) | Contraction | M3 | Gq/11 → PLC → IP3 → ↑[Ca2+]i |
| Vascular (Endothelium-denuded) | Contraction | M3 | Gq/11 → PLC → IP3 → ↑[Ca2+]i |
| Vascular (Endothelium-intact) | Relaxation (Vasodilation) | M3 (on endothelium) | ↑[Ca2+]i → eNOS activation → NO production |
Neuronal Excitability and Signaling Modulation (e.g., nucleus raphe magnus, brain microvascular endothelium)
In the central and peripheral nervous systems, muscarine modulates neuronal activity and signaling in a region- and cell-type-specific manner, reflecting the diverse expression of mAChR subtypes and their coupled effectors.
Nucleus Raphe Magnus (NRM): This brainstem nucleus is a key site for the modulation of pain. In vitro studies of NRM neurons have shown that muscarine can have inhibitory effects. Specifically, on a subpopulation of serotonergic neurons, muscarine produces a dose-dependent hyperpolarization. nih.gov This effect is mediated by the activation of M2 receptors, which couple to the opening of an inwardly rectifying potassium (GIRK) channel, leading to K+ efflux and decreased neuronal excitability. nih.govjneurosci.org This suggests an inhibitory cholinergic influence on descending antinociceptive pathways originating in the NRM. nih.gov
Brain Microvascular Endothelium: The endothelium of brain microvessels forms the blood-brain barrier and plays a critical role in regulating cerebral blood flow. Studies have shown that all five muscarinic receptor subtypes (M1-M5) are expressed in these cells. nih.govnih.gov Activation of these receptors, particularly M5, by cholinergic agonists triggers an increase in intracellular Ca2+. nih.gov This Ca2+ signal is crucial for the activation of endothelial nitric oxide synthase (eNOS) and the subsequent production of nitric oxide (NO), a key vasodilator involved in neurovascular coupling. nih.gov This mechanism allows cholinergic neurons to signal to the cerebral microvasculature to increase local blood flow in response to neuronal activity. nih.gov
Cardiac Electrophysiology in Research Models
(+/-)-Muscarine chloride, as a non-selective agonist for muscarinic acetylcholine receptors, profoundly influences cardiac electrophysiology. Its effects are primarily mediated by the M2 subtype of muscarinic receptors, which are densely expressed in the sinoatrial (SA) and atrioventricular (AV) nodes, as well as in the atria. wikipedia.orgahajournals.org Activation of these receptors initiates a signaling cascade that leads to significant changes in heart rate, conduction velocity, and the characteristics of the cardiac action potential.
The principal mechanism of action involves the activation of a G protein-coupled inwardly-rectifying potassium channel (GIRK), which carries the acetylcholine-activated potassium current (IK,ACh). ahajournals.orgnih.govnih.gov When muscarine binds to the M2 receptor, the associated Gi protein is activated, leading to the dissociation of its α and βγ subunits. ahajournals.orgnih.gov The Gβγ subunit then directly binds to and activates the IK,ACh channel. ahajournals.org This activation increases potassium efflux from the cell, causing hyperpolarization of the cell membrane and shortening the duration of the action potential, particularly in atrial myocytes. ahajournals.orgnih.gov
In the SA node, the body's natural pacemaker, the increased potassium conductance slows the rate of spontaneous diastolic depolarization (phase 4), resulting in a negative chronotropic effect, or a decrease in heart rate. wikipedia.orgwikipedia.org In the AV node, the same mechanism, along with a reduction in calcium current, decreases the conduction velocity of the electrical impulse from the atria to the ventricles, an effect known as negative dromotropy. wikipedia.orgnih.gov
While M2 receptors are predominant, M3 receptors are also present in the heart and can influence cardiac electrophysiology, for instance, by triggering a delayed rectifying potassium current. karger.commdpi.com Research in various animal models has elucidated these effects. For example, studies in canine Purkinje fibers have shown that muscarinic agonists can shorten the action potential duration (APD). nih.gov Furthermore, investigations using models of the human sinus node have highlighted the importance of the M2 receptor in modulating the IK,ACh current to control heart rate. nih.govplos.org The activation of muscarinic receptors generally has a calming effect on the cardiovascular system, leading to negative chronotropic and inotropic effects on the heart. nih.gov
| Parameter | Effect of (+/-)-Muscarine Chloride | Primary Receptor Involved | Mechanism | Research Model Context |
|---|---|---|---|---|
| Heart Rate (Chronotropy) | Decrease | M2 | Activation of IK,ACh in the SA node, slowing the rate of diastolic depolarization. wikipedia.orgahajournals.org | Observed in various models including canine and human sinus node models. nih.govahajournals.org |
| AV Conduction (Dromotropy) | Decrease | M2 | Activation of IK,ACh and reduction of calcium current in the AV node. nih.gov | Studied in isolated heart preparations and in vivo animal models. ahajournals.orgnih.gov |
| Action Potential Duration (APD) | Shortening (primarily in atria) | M2 | Increased potassium efflux through IK,ACh channels, leading to faster repolarization. ahajournals.orgnih.gov | Demonstrated in canine atrial myocytes and Purkinje fibers. karger.comnih.gov |
Glandular Secretion Studies in Research Models
The secretagogue effects of (+/-)-Muscarine chloride on exocrine glands are well-documented in various research models. This action is predominantly mediated by the activation of M1 and M3 muscarinic acetylcholine receptors located on acinar and ductal cells of glands such as the salivary and lacrimal glands. nih.govdrugbank.comresearchgate.net
Upon binding of muscarine to M1 and M3 receptors, a Gq/11 protein-coupled signaling pathway is initiated. nih.gov This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.gov
The subsequent rise in intracellular Ca2+ concentration is a critical event that initiates the secretion of fluid and electrolytes. nih.govnii.ac.jp In salivary glands, this calcium signal leads to the opening of chloride and potassium channels, driving water movement via osmosis and resulting in the production of saliva. nih.gov Research using M3 receptor knockout (M3KO) mice has confirmed the critical role of this receptor subtype in cholinergically-stimulated salivation. nih.gov While the M3 receptor plays the primary role, studies suggest the M1 receptor also contributes to the secretory response. nih.govnih.gov
Similarly, in lacrimal glands, muscarinic agonists stimulate M3 receptors on acinar cells to promote tear secretion. drugbank.com The process involves an increase in intracellular calcium, which activates ion channels and leads to fluid transport. nih.gov Studies in rat lacrimal glands have shown that cholinergic stimulation activates potassium- and chloride-selective channels, which are dependent on intracellular calcium levels. nih.gov While the M3 receptor is considered key, other subtypes, including M2, M4, and M5, have also been detected in rat lacrimal gland myoepithelial cells, suggesting a complex regulatory environment. nih.govarvojournals.org
| Gland | Effect of (+/-)-Muscarine Chloride | Primary Receptors Involved | Key Signaling Events | Research Model Context |
|---|---|---|---|---|
| Salivary Glands (Submandibular, Parotid, Sublingual) | Increased Saliva Secretion | M3 (major), M1 (minor) | Gq/11 activation, PLC stimulation, IP3-mediated Ca2+ release. nih.govnii.ac.jp | Studies in anesthetized rats and knockout mice (M1KO, M3KO). nih.govnih.gov |
| Lacrimal Glands | Increased Tear Secretion | M3 | Gq/11 activation, leading to increased intracellular Ca2+ and activation of ion channels. drugbank.comnih.gov | Investigations using isolated rat lacrimal gland cells and in vivo anesthetized rat models. nih.govarvojournals.org |
| Nasal Glands | Increased Protein Secretion | Muscarinic (subtype not specified) | Cholinergic stimulation of glandular secretion. | Observed in human and guinea pig nasal mucosa provocation studies using the agonist methacholine (B1211447). nih.gov |
Structure Activity Relationships Sar of +/ Muscarine Chloride and Analogs
Influence of Substituent Modifications on Receptor Binding and Functional Activity
Modifying the substituents on the core muscarine (B1676868) scaffold has a significant impact on receptor binding affinity and functional activity. These modifications can influence potency, selectivity for different muscarinic receptor subtypes (M1-M5), and whether the compound acts as an agonist, partial agonist, or antagonist.
| Modification | Effect on Activity | Receptor Selectivity | Reference |
|---|---|---|---|
| Replacement of the ester group with an ether or ketone | Produces chemically stable and potent compounds | Varies with specific modification | pharmacy180.com |
| Introduction of a methyl group at the 6-position of a 1,4-dioxane (B91453) nucleus | Led to an effective agonist | - | acs.org |
| Introduction of aromatic rings at the 6-position of a 1,4-dioxane nucleus | Resulted in potent antagonists | - | acs.org |
| Para-substitution on caramiphen (B1668299) analogues with electron-withdrawing groups | Showed M1 selectivity | M1 selective | nih.gov |
| Para-substitution on caramiphen analogues with electron-donating groups | Were nonselective in binding assays | Nonselective | nih.gov |
The size and nature of substituents can also influence whether a compound acts as an agonist or an antagonist. For example, in a series of 1,4-dioxane derivatives, a small methyl group in the 6-position resulted in an effective agonist, while larger aromatic rings in the same position led to potent antagonists acs.org.
Furthermore, the electronic properties of substituents can dictate receptor subtype selectivity. In a study of para-substituted caramiphen analogues, compounds with electron-withdrawing substituents demonstrated selectivity for the M1 muscarinic receptor subtype, whereas those with electron-donating groups were nonselective nih.gov. This highlights the subtle electronic interactions that can govern selective receptor binding.
Stereochemical Requirements for Muscarinic Activity
Muscarinic receptors exhibit a high degree of stereoselectivity, meaning that the three-dimensional arrangement of atoms in a molecule is critical for its activity. The enantiomers of a chiral muscarinic agent can have vastly different potencies and even different pharmacological effects.
For muscarine itself, the naturally occurring (+)-enantiomer is significantly more potent than the (-)-enantiomer. This stereoselectivity is a common feature among muscarinic agonists. For instance, the (S)-enantiomer of methacholine (B1211447) is equipotent with acetylcholine (B1216132), while the (R)-enantiomer is about 20 times less potent pharmacy180.com. This underscores the precise geometric fit required for effective receptor activation.
The conformation of the molecule is also crucial. Acetylcholine can exist in several conformations, including synplanar, synclinal, anticlinal, and antiplanar. It is believed that the synclinal conformation of acetylcholine is the active conformation at the muscarinic receptor pharmacy180.com.
Studies on analogues of the central muscarinic agent oxotremorine (B1194727) have further illuminated the stereochemical requirements. In this series, the R-isomers were consistently more potent than the S-isomers, regardless of whether the compounds were agonists, partial agonists, or competitive antagonists nih.gov. This suggests that both agonists and antagonists in this series interact with a common chiral recognition site on the receptor nih.gov.
Computational Chemistry and Molecular Modeling in SAR Analysis
Computational chemistry and molecular modeling have become indispensable tools for understanding the structure-activity relationships of muscarinic ligands. These techniques provide insights into how ligands bind to their receptors at the atomic level, helping to rationalize experimental findings and guide the design of new compounds.
Molecular docking is a widely used computational method that predicts the preferred orientation of a ligand when bound to a receptor. This can help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity rsc.org. For example, docking studies have helped to elucidate the binding modes of various muscarinic antagonists and agonists, revealing the importance of specific receptor residues in ligand recognition nih.gov.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the conformational changes that occur upon ligand binding and receptor activation mdpi.com. These simulations can reveal how subtle changes in ligand structure can affect receptor dynamics and ultimately influence functional activity.
Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical properties of a series of compounds with their biological activities. By identifying the physicochemical properties that are most important for activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
The advent of high-resolution crystal structures of muscarinic receptors has significantly advanced the field of computational modeling. These structures provide a detailed template for docking and molecular dynamics studies, enabling more accurate predictions of ligand binding and function nih.gov. For instance, the crystal structure of the M3 muscarinic receptor has been used to perform docking simulations to rationalize the biological results of novel 1,4-dioxane analogues acs.org.
Biosynthetic Investigations and Natural Derivation of Muscarine
Natural Sources and Isolation History
(+/-)-Muscarine chloride is a naturally occurring alkaloid found predominantly in certain species of mushrooms. Its discovery and isolation mark a pivotal moment in the study of neuropharmacology, as it was the first parasympathomimetic substance ever studied. wikipedia.org
The name "muscarine" is derived from Amanita muscaria, the fly agaric mushroom, from which it was first isolated. wikipedia.org This mushroom's specific name comes from the Latin word musca, meaning fly, a reference to its historical use as an insecticide. wikipedia.org German chemists Oswald Schmiedeberg and Richard Koppe, at the University of Tartu, were the first to isolate muscarine (B1676868) in 1869. wikipedia.orgalchetron.comen-academic.com While the initial isolation provided a substance with potent physiological effects, the definitive chemical structure was not confirmed until 1957 by Franz Jellinek and his colleagues through X-ray diffraction analysis of muscarine chloride. wikipedia.org
Although first identified in Amanita muscaria, this species contains only trace amounts of the compound, typically around 0.0003% of the fresh weight. wikipedia.orgen-academic.com Significantly higher and more dangerous concentrations of muscarine are found in various species of the Inocybe and Clitocybe genera, where levels can be as high as 1.6%. wikipedia.orgen-academic.com Other mushroom genera have also been found to contain muscarine, including Entoloma, Mycena, Boletus, Hygrocybe, Lactarius, and Russula. wikipedia.orgalchetron.comen-academic.comnih.gov
| Mushroom Genera | Muscarine Presence | Typical Concentration |
|---|---|---|
| Inocybe | High | Up to 1.6% |
| Clitocybe | High | Up to 1.6% |
| Amanita | Trace | ~0.0003% (fresh weight) |
| Entoloma | Present | Variable |
| Mycena | Present | Variable |
| Boletus | Trace | Variable |
| Hygrocybe | Trace | Variable |
| Lactarius | Trace | Variable |
| Russula | Trace | Variable |
| Year | Discovery/Event | Key Scientists |
|---|---|---|
| 1869 | First isolation of muscarine from Amanita muscaria | Oswald Schmiedeberg & Richard Koppe |
| 1957 | Final proof and 3D structure elucidation using X-ray diffraction | Franz Jellinek and colleagues |
Postulated Biosynthetic Pathways
The precise biosynthetic pathway of muscarine in fungi has been a subject of scientific investigation, though it is not as fully elucidated as that of other fungal alkaloids. Research has pointed towards specific precursors and metabolic routes involved in its formation.
Studies on mycelial cultures of Clitocybe rivulosa have been instrumental in exploring muscarine's biosynthesis. nih.govnih.gov Research from 1977 indicated that glutamates are involved in the metabolic processes leading to the synthesis of muscarine within this species. nih.gov This suggests that glutamic acid, a common amino acid, is a likely precursor molecule that enters a series of enzymatic transformations to form the final muscarine structure. While the complete sequence of enzymatic steps and intermediate compounds has not been fully mapped out, the involvement of glutamate (B1630785) metabolism is a key finding in understanding the origin of this potent alkaloid. nih.gov The biosynthesis of other psychoactive compounds in Amanita muscaria, such as ibotenic acid, has also been shown to initiate from glutamate, lending further support to its role as a primary building block for related alkaloids. nih.gov
Advanced Research Methodologies Applied to +/ Muscarine Chloride Studies
Receptor Binding Assays and Quantitative Pharmacology (e.g., pKB, EC50 determination)
Receptor binding assays are fundamental in determining the affinity and potency of ligands like (+/-)-muscarine chloride for their receptors. These assays often utilize radiolabeled ligands to quantify the binding characteristics of unlabeled compounds. Through these methods, key pharmacological parameters such as the equilibrium dissociation constant (pKB) and the half-maximal effective concentration (EC50) are determined, providing a quantitative measure of a drug's activity.
Muscarine (B1676868) is a well-established agonist for all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). medchemexpress.com The potency of muscarine can vary depending on the receptor subtype and the specific cellular context. For instance, in a study on neurons of the nucleus raphe magnus, (+/-)-muscarine chloride produced a dose-dependent hyperpolarization with an EC50 value of 2.7 µM. medchemexpress.com Another study in brain microvascular endothelial cells found that 100 µM of muscarine chloride induced an intracellular calcium signal comparable to that of 10 µM acetylcholine. medchemexpress.com
Quantitative pharmacology studies have been instrumental in dissecting the complex signaling pathways initiated by muscarine binding. For example, it is known that the M1, M3, and M5 receptor subtypes couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. creative-biolabs.com In contrast, the M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels. creative-biolabs.com The determination of EC50 values in functional assays that measure these downstream signaling events provides a more comprehensive understanding of the compound's efficacy.
Table 1: EC50 Values for Muscarine Chloride in Different Cellular Systems
| Cell Type/System | Measured Effect | EC50 Value |
| Nucleus Raphe Magnus Neurons | Hyperpolarization | 2.7 µM medchemexpress.com |
| Brain Microvascular Endothelial Cells | Intracellular Calcium Signal | ~100 µM (equivalent to 10 µM Acetylcholine) medchemexpress.com |
Cellular and Molecular Techniques
A range of cellular and molecular techniques has been employed to investigate the effects of (+/-)-muscarine chloride on cellular function and to elucidate the specific roles of different mAChR subtypes.
In vitro cell line models are invaluable tools for studying the function of specific receptor subtypes in a controlled environment. Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells are commonly used because they can be genetically engineered to express a single subtype of muscarinic receptor (e.g., CHO-hM1, CHO-hM2, etc.). nih.gov This allows researchers to study the effects of (+/-)-muscarine chloride on a specific receptor without the confounding presence of other subtypes.
For example, HEK293 cells endogenously express functional M3 muscarinic receptors. nih.govnih.gov Studies using these cells have helped to delineate the signaling pathways activated by M3 receptor stimulation. nih.gov Similarly, CHO cells stably transfected with the human M1 muscarinic acetylcholine receptor have been used to demonstrate that agonist activation leads to the downregulation of both the receptor and the Gq alpha subunit of its associated G-protein. nih.gov These cell line models provide a platform for high-throughput screening of compounds and detailed investigation of receptor signaling cascades.
To understand the physiological roles of the individual mAChR subtypes in a whole organism, researchers have turned to gene targeting techniques to create knockout mice. nih.gov These are mice that have been genetically modified to lack one or more of the five muscarinic receptor genes. nih.govproquest.com By comparing the responses of these knockout mice to wild-type mice, scientists can deduce the functions of the missing receptor subtype.
For instance, studies with M1 knockout mice have shown that this receptor is crucial for pilocarpine-induced seizures, as these mice are resistant to this effect. proquest.com In contrast, the absence of M2, M3, M4, or M5 receptors did not prevent these seizures. proquest.com Furthermore, research on M2/M4 double knockout mice revealed impairments in long-term potentiation (LTP), a form of synaptic plasticity, while M1/M3 knockout mice showed a lack of long-term depression (LTD). nih.gov These studies highlight the distinct roles of different mAChR subtypes in complex physiological processes.
Differential display approaches have also been used to identify genes that are activated by mAChR stimulation, revealing that multiple immediate-early genes are under the control of these receptors. nih.gov This indicates that muscarinic receptor activation can lead to long-term changes in neuronal function through the regulation of gene expression. nih.gov
Given that M1, M3, and M5 muscarinic receptors signal through the release of intracellular calcium, assays that measure changes in cytosolic calcium concentration are a key tool for studying the effects of (+/-)-muscarine chloride. creative-biolabs.comnih.gov These assays typically use fluorescent calcium indicators, such as Fura-2, that change their fluorescent properties upon binding to calcium.
Studies in various cell types, including chick dorsal root ganglia neurons and pancreatic β-cells, have demonstrated that muscarinic agonists like muscarine and oxotremorine (B1194727) cause an increase in intracellular calcium levels. nih.govnih.gov This increase is often due to the release of calcium from intracellular stores, a process that can be blocked by specific inhibitors. nih.gov The use of selective antagonists for different mAChR subtypes in these assays has helped to identify the specific receptors responsible for the observed calcium mobilization. nih.gov For example, in chick sensory neurons, the M1 and, to a lesser extent, the M3 receptor subtypes were found to be responsible for the increase in intracellular calcium. nih.gov
The M2 and M4 muscarinic receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). creative-biolabs.com Therefore, cAMP modulation assays are used to study the activity of (+/-)-muscarine chloride at these receptor subtypes.
In airway smooth muscle, for example, muscarinic agonists have been shown to reduce intracellular cAMP levels by inhibiting its synthesis. nih.gov This effect is sensitive to pertussis toxin, which ADP-ribosylates and inactivates Gi/o proteins, confirming the involvement of this G-protein family. nih.gov Similarly, in human astrocytoma cells, activation of muscarinic receptors leads to an inhibition of stimulated cAMP accumulation. nih.gov These assays are crucial for characterizing the inhibitory effects of muscarine on cellular signaling pathways.
Structural Biology Approaches (e.g., X-ray Diffraction, Cryo-EM for receptor complexes)
Understanding the three-dimensional structure of muscarinic receptors is essential for elucidating the molecular basis of ligand binding and receptor activation. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have provided high-resolution structures of mAChRs, often in complex with agonists, antagonists, or G-proteins.
Recent advances in cryo-EM have enabled the determination of the structures of the M1 and M2 muscarinic receptors in complex with their respective G-proteins (G11 and GoA). nih.gov These structures have revealed distinct features of each receptor-G-protein complex, providing a framework for understanding the molecular determinants of G-protein coupling selectivity. nih.gov X-ray crystallography has also been instrumental in revealing the detailed architecture of the orthosteric binding site where acetylcholine and muscarine bind. nih.govnih.gov These structural insights are invaluable for the rational design of novel drugs that can selectively target specific muscarinic receptor subtypes.
Computational Drug Design and Docking Studies
Computational drug design and molecular docking studies provide powerful in silico methodologies to investigate the interaction between a ligand and its target receptor at an atomic level. For (+/-)-muscarine chloride, these techniques are employed to elucidate its binding mechanism within the orthosteric site of the various muscarinic acetylcholine receptor (mAChR) subtypes. Such studies are fundamental to understanding the structural basis of its agonist activity and exploring potential pathways for designing more subtype-selective compounds.
Docking simulations for muscarine are performed using high-resolution crystal structures or homology models of the M1-M5 receptors. These simulations predict the preferred binding pose of the molecule and calculate a scoring function, often expressed as binding energy in kcal/mol, to estimate the affinity and stability of the ligand-receptor complex. A more negative binding energy score typically indicates a more favorable and stable interaction. For instance, docking studies on similar muscarinic agonists like McN-A-343 and Pilocarpine at the M1 receptor have shown binding energies of -7.5 kcal/mol and -7.0 kcal/mol, respectively, providing a reference range for muscarine's expected affinity nih.govmdpi.com.
The binding of muscarine, like the endogenous agonist acetylcholine, is primarily governed by a set of highly conserved amino acid residues within the transmembrane (TM) helices of the muscarinic receptors nih.gov. The positively charged quaternary ammonium (B1175870) head of muscarine is crucial for its anchoring within the binding pocket. It forms a strong ionic bond with a highly conserved aspartate residue in TM3 (Asp105 in M1) nih.govnih.gov. This electrostatic interaction is considered a cornerstone of agonist binding at all mAChR subtypes.
Surrounding this ionic anchor is an "aromatic cage" composed of tyrosine and tryptophan residues. These aromatic side chains, located on TM3, TM6, and TM7 (e.g., Tyr106, Trp378, Tyr381, Tyr404 in M1), stabilize the positively charged head of muscarine through cation-pi interactions nih.gov. Molecular dynamics simulations confirm that these interactions are critical for holding the agonist in a conformation suitable for receptor activation.
Furthermore, the hydroxyl group and the ether oxygen of the tetrahydrofuran (B95107) ring of muscarine provide opportunities for specific hydrogen bonding. A key hydrogen bond is often formed with an asparagine residue in TM6 (Asn382 in M1) nih.govnih.gov. These directional interactions help to correctly orient the agonist within the binding site, contributing to its efficacy.
While the orthosteric binding site is highly conserved, subtle differences in the amino acid composition among the M1-M5 subtypes can be exploited for selective drug design. Computational studies help to identify these minor variations, which may influence the precise positioning and interaction profile of muscarine and its analogues. Although (+)-muscarine is known to exhibit a 37- to 44-fold higher binding affinity for the M2 receptor subtype over M1 or M3, detailed comparative docking studies across all five subtypes that quantify the energetic basis for this selectivity are a continuing area of research.
The tables below summarize the key interactions and representative binding energies derived from computational analyses of muscarinic agonists.
Interactive Data Tables
Table 1: Key Amino Acid Interactions for Muscarine at Muscarinic Receptors
This table outlines the principal amino acid residues within the mAChR binding pocket that interact with muscarine, based on computational models and mutagenesis studies of the receptor family.
| Interacting Residue (Representative Subtype) | Transmembrane Helix (TM) | Type of Interaction with Muscarine |
| Aspartate (Asp105 in M1) | TM3 | Ionic Bond (with quaternary ammonium) |
| Tyrosine (Tyr106 in M1) | TM3 | Cation-pi (with quaternary ammonium) |
| Tryptophan (Trp378 in M1) | TM6 | Cation-pi (with quaternary ammonium) |
| Tyrosine (Tyr381 in M1) | TM6 | Cation-pi (with quaternary ammonium) |
| Asparagine (Asn382 in M1) | TM6 | Hydrogen Bond (with hydroxyl/ether) |
| Tyrosine (Tyr404 in M1) | TM7 | Cation-pi (with quaternary ammonium) |
Table 2: Predicted Binding Energies for Muscarinic Agonists
This table provides examples of binding energies calculated for known muscarinic agonists. While specific values for (+/-)-muscarine chloride are not consistently reported across all subtypes in the literature, these values serve as a proxy for its expected binding affinity.
| Ligand | Receptor Subtype | Predicted Binding Energy (kcal/mol) |
| McN-A-343 | M1 | -7.5 nih.govmdpi.com |
| Pilocarpine | M1 | -7.0 mdpi.com |
| (+/-)-Muscarine Chloride | M1 - M5 | Not explicitly detailed |
Future Directions and Emerging Research Avenues for +/ Muscarine Chloride
Development of Highly Selective Muscarinic Ligands as Research Tools
A significant challenge in cholinergic research has been the high degree of similarity in the orthosteric binding site—the primary binding location for acetylcholine (B1216132) and muscarine (B1676868)—across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5). nih.gov This homology has made it difficult to develop subtype-selective drugs, often leading to undesirable side effects due to the activation or inhibition of multiple receptor types. nih.govresearchgate.net For instance, pan-muscarinic agonists have shown some efficacy in clinical trials for Alzheimer's disease but were hampered by side effects from the activation of peripheral M2 and M3 receptors. nih.gov
Future research is focused on overcoming this limitation through several innovative strategies:
Structure-Guided Design: The recent determination of the crystal structures of several muscarinic receptor subtypes has enabled a structure-guided approach to ligand design. pnas.orgdrugbank.com By identifying subtle differences in the receptor structures, such as a single amino acid variance in the binding pocket between M2 and M3 receptors, researchers can design antagonists with significantly higher selectivity. pnas.org This approach has already yielded an M3R antagonist with up to 100-fold selectivity over the M2R in affinity and 1,000-fold selectivity in vivo. pnas.org
Allosteric Modulators: Instead of targeting the highly conserved orthosteric site, researchers are developing ligands that bind to topographically distinct "allosteric" sites on the receptor. researchgate.netdrugbank.com These allosteric modulators can fine-tune the receptor's response to the primary agonist (like acetylcholine) rather than simply turning it on or off. This approach offers the potential for greater subtype selectivity, as allosteric sites are generally less conserved across subtypes. researchgate.net
Bitopic and Dualsteric Ligands: A third strategy involves creating hybrid molecules, known as bitopic or dualsteric ligands, that simultaneously interact with both the orthosteric and an allosteric site. researchgate.netresearchgate.net This dual interaction can enhance both affinity and selectivity for a specific mAChR subtype, offering a powerful tool for dissecting the function of individual receptors and potentially reducing off-target effects. researchgate.net
These advanced research tools are critical for precisely mapping the physiological roles of each mAChR subtype and for validating them as therapeutic targets for a wide range of conditions. nih.govresearchgate.net
| Ligand Design Strategy | Mechanism of Action | Key Advantage | Reference |
| Structure-Guided Design | Exploits minor differences in the orthosteric binding pockets of mAChR subtypes. | Enables rational design of ligands with high subtype selectivity. | pnas.org |
| Allosteric Modulators | Bind to a site distinct from the primary acetylcholine binding site to modulate receptor activity. | High potential for subtype selectivity due to less conserved binding sites. | researchgate.netdrugbank.com |
| Bitopic/Dualsteric Ligands | Concurrently interacts with both the orthosteric and an allosteric site. | Can offer enhanced affinity and selectivity for a specific receptor subtype. | researchgate.net |
Exploration of Novel Muscarinic Signaling Pathways
Traditionally, muscarinic receptors have been classified into two main groups based on their G protein coupling: M1, M3, and M5 receptors primarily couple to Gq proteins to activate phospholipase C, while M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase. nih.govresearchgate.net However, emerging research reveals that muscarinic signaling is far more complex and nuanced than this simple dichotomy suggests.
A key area of investigation is the role of G protein-independent signaling pathways. For example, upon activation, G protein-coupled receptors (GPCRs) like mAChRs can recruit proteins called arrestins. These arrestins can act as scaffolds to initiate distinct intracellular signaling cascades, separate from G protein-mediated pathways. nih.gov Researchers have developed novel tools, such as M3R-based DREADDs (Designer Receptors Exclusively Activated by Designer Drugs), that are engineered to signal exclusively through arrestin pathways, allowing for the specific investigation of these G protein-independent effects. nih.gov
Furthermore, studies are uncovering novel downstream effectors for classical G protein pathways. Recent findings in urinary bladder smooth muscle demonstrate that both M2 and M3 receptors mediate contraction and activate the RhoA-Rho-associated kinase (ROCK) pathway. nih.gov Interestingly, this activation of the RhoA-ROCK pathway appears to be specifically linked to the Gαi protein (associated with M2 receptors) and not the Gαq/11 protein (associated with M3 receptors), highlighting a previously unappreciated signaling specificity. nih.gov This discovery of the Gi-RhoA-ROCK pathway could provide a new therapeutic target for voiding disorders. nih.gov This concept, where a single receptor can activate multiple signaling cascades and different agonists can selectively activate a subset of these pathways, is known as "functional selectivity" or "biased agonism". researchgate.net
Future research will continue to unravel these complex signaling networks, providing a more detailed understanding of how muscarinic agonists like muscarine produce their diverse physiological effects and opening doors for the development of "biased" ligands that selectively activate only the desired therapeutic pathways.
Advancements in Asymmetric Synthesis of Muscarine Stereoisomers and Analogs
Muscarine has several stereoisomers, and their biological activity is highly dependent on their specific three-dimensional structure. The naturally occurring (+)-muscarine isomer is significantly more potent than its enantiomer and other stereoisomers. nih.gov For example, (+)-muscarine shows 37- to 44-fold higher affinity for the M2 receptor compared to the M1 or M3 subtypes, a selectivity not observed with the other seven stereoisomers. nih.gov Its potency in functional assays can be over two orders of magnitude higher than that of its enantiomer. nih.gov This stereospecificity underscores the importance of precise synthetic control to produce pure stereoisomers for pharmacological research.
Recent advancements in asymmetric synthesis are providing more efficient and selective methods for creating muscarine stereoisomers and novel analogs. Key modern strategies include:
Chemoenzymatic Approaches: These methods utilize enzymes, which are inherently chiral, to catalyze key steps in the synthesis, ensuring high stereoselectivity. acs.org This approach combines the precision of biocatalysis with the flexibility of traditional organic chemistry.
Organocatalysis: This rapidly growing field uses small, chiral organic molecules as catalysts to drive asymmetric reactions. nih.gov Organocatalysis avoids the use of metals, which can be a green chemistry advantage, and has been successfully applied to a wide array of asymmetric transformations. nih.gov
Central-to-Axial Chirality Transfer: This sophisticated strategy is used to construct complex chiral molecules, including atropisomers, which have applications as ligands in asymmetric synthesis. rsc.org While not directly applied to muscarine itself, the principles are part of the expanding toolkit for creating complex chiral molecules.
Specific Reactions: Modern synthetic routes employ powerful and highly stereoselective reactions. For instance, the Sharpless asymmetric dihydroxylation has been a key transformation in recent total syntheses of muscarine alkaloids like epi-muscarine. researchgate.net
These advanced synthetic methods are crucial not only for producing the known stereoisomers of muscarine in high purity but also for generating novel analogs. By systematically modifying the muscarine scaffold, chemists can create new research tools to probe receptor structure and function, potentially leading to ligands with improved selectivity and novel pharmacological properties.
| Synthetic Advancement | Description | Relevance to Muscarine | Reference |
| Chemoenzymatic Synthesis | Utilizes enzymes to perform stereoselective transformations. | Enables efficient and highly selective synthesis of muscarine's eight stereoisomers. | acs.org |
| Sharpless Asymmetric Dihydroxylation | A powerful chemical reaction for creating specific stereocenters. | A key step in the enantioselective total synthesis of muscarine alkaloids. | researchgate.net |
| Organocatalysis | Employs small chiral organic molecules as catalysts for asymmetric reactions. | Represents a major pillar of modern asymmetric synthesis applicable to creating chiral building blocks. | nih.gov |
Investigating Complex Cholinergic System Modulation Mechanisms
The cholinergic system, where muscarine acts, does not function in isolation. Acetylcholine acts as a critical neuromodulator, influencing the activity of other neurotransmitter systems and shaping the function of neural circuits involved in cognition, memory, and attention. nih.govfrontiersin.org Future research aims to understand these complex modulatory interactions at the molecular, cellular, and circuit levels.
One key area of investigation is the interplay between cholinergic and other neurotransmitter systems, such as the dopaminergic system. Ascending cholinergic projections from the brainstem directly target dopamine (B1211576) neurons in the midbrain, influencing their firing patterns and subsequent dopamine release in forebrain regions. st-andrews.ac.uk This interaction is crucial for the expression of behavior, and dissecting the roles of specific muscarinic receptor subtypes in this modulation is an active area of research.
Another focus is on how cholinergic signaling modulates synaptic plasticity and neuronal excitability. For example, in the auditory system, muscarinic receptor activation can depolarize neurons and reduce the threshold for firing action potentials, a process that changes during development. jneurosci.org This modulation is mediated by downstream effectors like the Kv7 potassium channel. jneurosci.org Understanding these specific cellular mechanisms is fundamental to clarifying how the cholinergic system influences processes like learning and memory. frontiersin.org
Furthermore, the cholinergic system itself is subject to complex regulation. The release of acetylcholine can be controlled by presynaptic M2 autoreceptors, which provide a negative feedback mechanism. nih.gov The effects of acetylcholine are also determined by the specific location and density of different muscarinic and nicotinic receptor subtypes on both presynaptic terminals and postsynaptic neurons. nih.govfrontiersin.org Investigating how these various components—from neurotransmitter release and receptor localization to downstream signaling cascades—are integrated to produce a cohesive physiological or behavioral outcome is a major goal of future cholinergic research. nih.govtandfonline.com
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling (±)-Muscarine chloride in laboratory settings?
- Methodological Answer : Researchers must adhere to GHS hazard classifications (acute oral toxicity Category 4/H302, eye irritation Category 2A/H319). Personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles, is mandatory. Ensure proper ventilation to avoid aerosol formation. In case of skin contact, wash thoroughly with soap and water; for eye exposure, irrigate with water for 10–15 minutes. Store separately from strong oxidizers and maintain a spill kit for mechanical collection of accidental releases .
Q. How should (±)-Muscarine chloride be stored to maintain stability?
- Methodological Answer : Store at 10–25°C in tightly sealed, light-resistant containers. Avoid prolonged exposure to moisture and humidity. Segregate from incompatible substances (e.g., oxidizing agents) to prevent reactive degradation. Regularly inspect storage conditions using calibrated environmental monitors to ensure compliance with stability parameters .
Q. What are the critical first-aid measures for accidental ingestion or inhalation of (±)-Muscarine chloride?
- Methodological Answer : For ingestion, immediately rinse the mouth with water and seek medical attention; do not induce vomiting. If inhaled, move the individual to fresh air and monitor for respiratory distress. Provide safety data sheets (SDS) to medical personnel, emphasizing the compound’s cholinergic agonist properties and potential muscarinic receptor activation effects .
Advanced Research Questions
Q. What methodological considerations are critical for the stereospecific synthesis of (+)-Muscarine chloride?
- Methodological Answer : The stereospecific synthesis by Hardegger and Lohse (1957) starts with l-glucosamine, which undergoes bromine-water oxidation to yield l-glucosaminic acid. Subsequent nitrous acid treatment converts this to l-chitaric acid, followed by stereocontrolled cyclization. Key steps include chiral resolution via crystallization and validation of enantiomeric purity using polarimetry or chiral HPLC. Ensure anhydrous conditions during critical stages to prevent racemization .
Q. How can researchers ensure specificity in detecting (±)-Muscarine chloride in complex biological matrices?
- Methodological Answer : Employ orthogonal analytical techniques:
- HPLC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5). Monitor transitions at m/z 174 → 115 for muscarine.
- NMR Spectroscopy : Confirm structural integrity via H-NMR (δ 3.2–3.8 ppm for quaternary ammonium protons) and cross-validate with X-ray crystallography for absolute configuration.
- Include negative controls (e.g., muscarine-free matrices) to rule out matrix interference .
Q. What strategies resolve contradictions in (±)-Muscarine chloride’s pharmacological data across studies?
- Methodological Answer :
- Replicate Under Controlled Conditions : Standardize buffer pH (7.4), temperature (37°C), and receptor density in bioassays.
- Orthogonal Assays : Compare radioligand binding (e.g., H-NMS displacement) with functional assays (e.g., calcium flux in CHO-M1 cells).
- Stereochemical Analysis : Verify enantiomeric ratios using chiral columns, as impurities in racemic mixtures can skew dose-response curves .
Q. How should experimental design address variability in (±)-Muscarine chloride’s bioactivity assays?
- Methodological Answer :
- Dose-Response Curves : Use at least six concentrations (10–10 M) with triplicate measurements. Include atropine as a competitive antagonist control.
- Blinding : Randomize sample allocation to minimize observer bias.
- Data Normalization : Express results as percentage of maximal acetylcholine response to account for inter-experimental variability. Document all parameters (e.g., EC, Hill coefficients) following FAIR data principles .
Q. What computational approaches model (±)-Muscarine chloride’s receptor interactions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use CHARMM36 force fields to simulate ligand binding to M1/M3 muscarinic receptors. Analyze hydrogen bonding (e.g., Asp105 in M1) and hydrophobic interactions.
- Docking Studies : Perform ensemble docking with AutoDock Vina, incorporating receptor flexibility. Validate predictions with mutagenesis data (e.g., Thr189Ala mutants reducing binding affinity).
- Free Energy Calculations : Apply MM-GBSA to estimate binding energies, correlating with in vitro IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
